![molecular formula C15H20N2O3S B14000494 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide CAS No. 4930-35-2](/img/structure/B14000494.png)
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group and a cyclobutylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2,2,4,4-tetramethyl-3-oxocyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, using a micro fixed-bed reactor can significantly improve the reaction rate and product purity . The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity levels.
化学反応の分析
Types of Reactions
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of advanced materials and drug delivery systems.
作用機序
The mechanism of action of 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyclobutylidene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
- 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol
- 2,2,4,4-Tetramethyl-3-pentanone
- 2,2,6,6-Tetramethyl-4-aminopiperidine
Uniqueness
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide is unique due to its combination of a sulfonamide group and a cyclobutylidene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
4930-35-2 |
|---|---|
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-10-6-8-11(9-7-10)21(19,20)17-16-12-14(2,3)13(18)15(12,4)5/h6-9,17H,1-5H3 |
InChIキー |
OPAGNIOHDWSCHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(C(=O)C2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


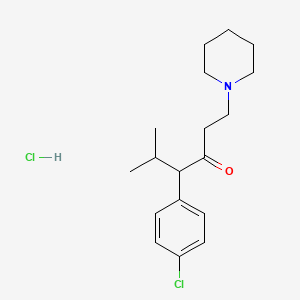
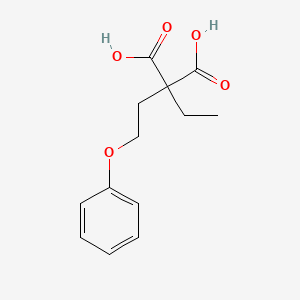
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
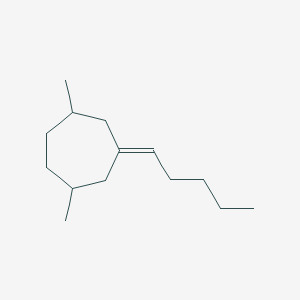
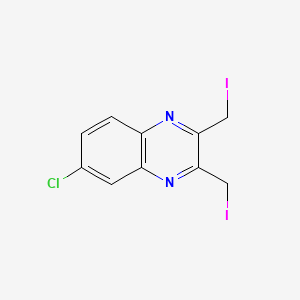

![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

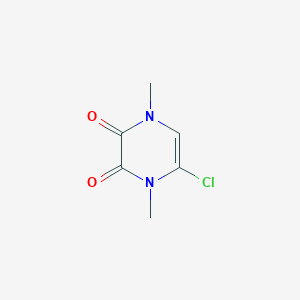
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
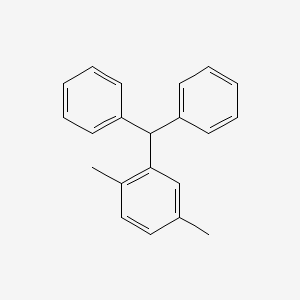
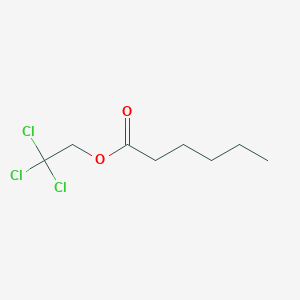
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
